1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C₁₃H₁₇F₃N₂O and a molecular weight of 274.28 g/mol . It is characterized by the presence of a trifluoromethyl group, a phenylpiperazine moiety, and a hydroxyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves the reaction of 4-phenylpiperazine with a trifluoromethyl ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The phenylpiperazine moiety can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyl group can form hydrogen bonds, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler compound with similar trifluoromethyl and hydroxyl groups but lacking the phenylpiperazine moiety.
4-Phenylpiperazine: Contains the phenylpiperazine moiety but lacks the trifluoromethyl and hydroxyl groups.
Uniqueness
1,1,1-Trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the combination of its trifluoromethyl group, phenylpiperazine moiety, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)12(19)10-17-6-8-18(9-7-17)11-4-2-1-3-5-11/h1-5,12,19H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASSZDVRNZKHDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(F)(F)F)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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